
An In-Depth Technical Guide to 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Isopropyl-3,8-dimethylazulene-

1-carbaldehyde

Cat. No.: B1268590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, also widely known by its trivial name 3-

formylguaiazulene, is a fascinating and vibrant blue crystalline solid. As a derivative of

guaiazulene, a naturally occurring sesquiterpene found in essential oils of plants like

chamomile and guaiac wood, this compound has garnered significant interest in the scientific

community. Its unique electronic properties, inherent to the azulene core, and the presence of a

reactive aldehyde group make it a valuable building block in organic synthesis and a candidate

for various biological applications. This guide provides a comprehensive overview of its

chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization,

and a review of its known biological activities, offering a critical resource for researchers in

medicinal chemistry, natural product synthesis, and materials science.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde is paramount for its effective handling, application, and

further derivatization.
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Property Value Source(s)

Molecular Formula C₁₆H₁₈O [1]

Molecular Weight 226.31 g/mol [1]

Appearance Blue Crystalline Solid [2]

Melting Point 83 °C [2]

CAS Number 3331-47-3 [1]

IUPAC Name

5-Isopropyl-3,8-

dimethylazulene-1-

carbaldehyde

[1]

Synonyms

3-Formylguaiazulene,

Guaiazulene-3-

carboxaldehyde

[1]

Synthesis of 5-Isopropyl-3,8-dimethylazulene-1-
carbaldehyde
The most prevalent and efficient method for the synthesis of 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde is the Vilsmeier-Haack formylation of guaiazulene.[3] This

electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the electron-

rich azulene ring system. The regioselectivity of the reaction is directed to the 1-position of the

azulene nucleus due to the electronic activation by the alkyl substituents.

Synthesis Workflow
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Caption: Vilsmeier-Haack synthesis of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde.

Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde:
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Materials:

Guaiazulene

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with

a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon),

anhydrous DMF is cooled to 0 °C in an ice bath. Phosphorus oxychloride is added dropwise

to the cooled DMF with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes, during

which the Vilsmeier reagent forms as a pale-yellow solid.

Reaction with Guaiazulene: A solution of guaiazulene in anhydrous DCM is added dropwise

to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to

warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing

crushed ice and a saturated aqueous solution of sodium bicarbonate. This step hydrolyzes
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the intermediate iminium salt and neutralizes the acidic medium. The mixture is stirred until

the effervescence ceases.

Extraction: The aqueous layer is extracted three times with DCM. The combined organic

layers are washed with water and then with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude product is purified by column chromatography on silica gel using a

hexane/ethyl acetate gradient as the eluent. The fractions containing the desired blue

product are collected and the solvent is evaporated to afford 5-Isopropyl-3,8-
dimethylazulene-1-carbaldehyde as a blue crystalline solid.

Spectroscopic Characterization
The structural elucidation of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is

accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

10.28 s 1H -CHO

8.78 s 1H H-2

8.28 d, J = 10.8 Hz 1H H-4

7.60 d, J = 10.8 Hz 1H H-6

7.23 s 1H H-7

3.20 sept, J = 6.8 Hz 1H -CH(CH₃)₂

2.95 s 3H 8-CH₃

2.80 s 3H 3-CH₃

1.40 d, J = 6.8 Hz 6H -CH(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

190.5 -CHO

152.1 C-8a

149.8 C-3a

146.2 C-5

141.0 C-7

139.5 C-1

138.2 C-4

136.8 C-6

134.5 C-2

128.1 C-8

120.5 C-3

38.5 -CH(CH₃)₂

29.8 8-CH₃

24.5 -CH(CH₃)₂

13.2 3-CH₃

Note: Specific assignments are based on interpretation and may require 2D NMR techniques

for unambiguous confirmation.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide information about the

fragmentation pattern of the molecule.

Electron Ionization (EI-MS): The mass spectrum typically shows a prominent molecular ion

peak (M⁺) at m/z 226, corresponding to the molecular formula C₁₆H₁₈O.[2] Common

fragmentation patterns include the loss of the aldehyde group (CHO, 29 Da) and cleavage of

the isopropyl group.[2]
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Infrared (IR) Spectroscopy
While specific experimental IR data is not readily available in the literature, the characteristic

absorption bands can be predicted based on the functional groups present in the molecule.

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

C=O stretching (aldehyde): A strong, sharp band around 1680-1660 cm⁻¹. The conjugation

with the azulene ring system shifts this band to a lower wavenumber compared to a non-

conjugated aldehyde.

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

C-H bending (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

Biological Activities and Potential Applications
Derivatives of guaiazulene have been the subject of numerous studies to evaluate their

therapeutic potential. While research specifically on 5-Isopropyl-3,8-dimethylazulene-1-
carbaldehyde is less extensive, its role as a key intermediate and its inherent structural

features suggest potential bioactivities.

Antioxidant Activity
A study on 3-substituted guaiazulene derivatives reported that 3-formylguaiazulene possesses

antioxidant properties.[4] The antioxidant capacity was evaluated by its ability to scavenge the

stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4] The electron-rich azulene core is

believed to contribute to this activity by donating an electron or hydrogen atom to neutralize

free radicals.
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DPPH Radical Scavenging Assay
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Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory and Antiviral Potential
Guaiazulene and its derivatives have demonstrated significant anti-inflammatory and antiviral

activities.[5][6] While specific studies on the 1-carbaldehyde derivative are limited, it is plausible

that it may exhibit similar properties. The anti-inflammatory effects of azulenes are often

attributed to their ability to inhibit the production of pro-inflammatory mediators. Their antiviral

activity has been noted against various viruses, and further investigation into the specific

effects of 3-formylguaiazulene is warranted.

Conclusion
5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is a valuable and versatile molecule with a

rich chemistry and promising biological potential. Its straightforward synthesis via the Vilsmeier-
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Haack reaction makes it readily accessible for further chemical modifications. The

comprehensive spectroscopic data provided in this guide serves as a crucial reference for its

unambiguous identification. While initial studies have indicated its antioxidant properties, a

more in-depth exploration of its anti-inflammatory, antiviral, and other potential therapeutic

activities is a promising avenue for future research. This technical guide provides a solid

foundation for scientists and researchers to unlock the full potential of this intriguing azulene

derivative in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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